molecular formula C5H8O2 B153886 Methyl crotonate CAS No. 623-43-8

Methyl crotonate

Cat. No. B153886
CAS RN: 623-43-8
M. Wt: 100.12 g/mol
InChI Key: MCVVUJPXSBQTRZ-ONEGZZNKSA-N
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Description

Methyl crotonate (MC) is a chemical compound that has been the subject of various studies due to its relevance in different fields such as polymer chemistry and combustion processes. It is known for its role in the synthesis of polymers and its involvement in the oxidation mechanisms relevant to biofuel combustion .

Synthesis Analysis

The synthesis of MC and its polymers has been explored through different methods. One approach involves the stereospecific living polymerization of MC using ketene trialkylsilyl acetals as initiators in the presence of metal iodides as catalysts, resulting in disyndiotactic polymers with narrow molecular weight distribution . Another method reported is the catalytic polymerization of MC using Lewis pairs consisting of an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis base and a group 13 Lewis acid, which produces high-molecular-weight poly(MC) under ambient temperature and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of MC-related compounds has been studied extensively. For instance, the structure of methylmalonyl CoA decarboxylase (MMCD), a member of the crotonase superfamily, has been solved by X-ray crystallographic analyses. This enzyme, which is involved in the metabolism of MC, is a hexamer with each subunit containing an active site that is involved in the decarboxylation reaction .

Chemical Reactions Analysis

MC undergoes various chemical reactions, including the Michael addition, where diethyl methylmalonate adds to ethyl crotonate, leading to the migration of an ethoxycarbonyl group . Additionally, MC reacts with hydroxyl radicals and chlorine atoms, which is significant in understanding its atmospheric chemistry and potential environmental impact . The reaction kinetics of MC with hydroxyl radicals have been explored theoretically, providing valuable kinetic data for understanding the combustion mechanism of MC .

Physical and Chemical Properties Analysis

The physical and chemical properties of MC are influenced by its molecular structure and reactivity. For example, the reaction kinetics of MC with hydroxyl radicals and chlorine atoms at room temperature have been determined, providing insights into its atmospheric lifetime and degradation products . The low-temperature oxidation mechanism of MC radicals with O2 has also been unraveled, highlighting the importance of initial adducts and intramolecular H-transfer reactions in the oxidation process .

Relevant Case Studies

Several case studies have been conducted to explore the applications and implications of MC. The catalytic dimerization of crotonates, which includes MC, provides a sustainable route to difunctional monomers for polymerizations . Moreover, a techno-economic and carbon footprint assessment of MC production from wastewater-based polyhydroxybutyrate (PHB) has been performed, suggesting that using PHB as feedstock can lead to cleaner and more sustainable production of MC . Additionally, the low-temperature oxidation of MC in the presence of ozone has been studied, providing new insights into the ozonolysis reaction network and molecular growth mechanisms .

Scientific Research Applications

Polymerization Processes

Methyl crotonate (MC) has been utilized in polymerization processes. Specifically, it has been effectively polymerized using Lewis pairs consisting of a Lewis base and a Lewis acid, leading to the production of high-molecular-weight poly(MC) under ambient temperature and solvent-free conditions (McGraw & Chen, 2018).

Sustainable Production from Wastewater

Methyl crotonate has been explored as a product from wastewater-based polyhydroxybutyrate (PHB), a sustainable approach minimizing environmental impacts. This process involves converting PHB produced from wastewater into MC, offering a cleaner and more sustainable production method for this chemical building block (Fernández-Dacosta et al., 2016).

Low-Temperature Oxidation Studies

Studies on ozone-initiated low-temperature oxidation of MC have provided new insights into the MC ozonolysis reaction network, crucial for understanding the oxidation process of this compound at low temperatures (He, Hansen & Moshammer, 2020).

Auto-Ignition Research

Methyl crotonate has been a subject of auto-ignition experiments, particularly as a model biodiesel fuel. These experiments, conducted in rapid compression machines, help in understanding the ignition behavior of MC at various temperatures and pressures, providing insights into biodiesel combustion mechanisms (Vallabhuni et al., 2020).

Photoionization and Dissociation Analysis

The photoionization and dissociation processes of MC have been analyzed using vacuum ultraviolet synchrotron radiation. This study helps in understanding the energy-dependent mass peaks and formation channels of major fragments during the photoionization and dissociation of MC (Sun Ruirui et al., 2021).

Croton Species Studies

While not directly related to MC, studies on Croton species, from which MC derives its name, have shown significant biological activities. Extracts from Croton species have shown antioxidant and anti-HIV activities, which are significant for medicinal research (Santos et al., 2014; Santos et al., 2016).

Catalytic Reactions

MC has been used in studying catalytic reactions, particularly in examining the effects of support and metal dispersion in gas-phase hydrogenation processes. This helps in understanding the catalytic properties and kinetic parameters for MC hydrogenation over different supports (Hu et al., 2016).

Safety And Hazards

When handling Methyl crotonate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. It should be kept away from heat, sparks, and flame .

properties

IUPAC Name

methyl (E)-but-2-enoate
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+
Source PubChem
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InChI Key

MCVVUJPXSBQTRZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID10878813
Record name 2-Butenoic acid, methyl ester, (E)-
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Molecular Weight

100.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl (E)-crotonate
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Product Name

Methyl crotonate

CAS RN

623-43-8, 18707-60-3
Record name Methyl E-crotonate
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Record name Methyl crotonate
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Record name 2-Butenoic acid, methyl ester, (2E)-
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Record name Methyl crotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,950
Citations
Y Zhai, B Feng, W Yuan, C Ao, L Zhang - Combustion and Flame, 2018 - Elsevier
… C double bond C bond on the combustion chemistry of biodiesel fuels, two C4 fatty acid methyl esters (FAMEs) were investigated, namely methyl butanoate (MB) and methyl crotonate (…
Number of citations: 51 www.sciencedirect.com
X Zhou, Y Zhai, L Ye, L Zhang - Sustainable Energy & Fuels, 2018 - pubs.rsc.org
The potential energy surfaces (PES) for the reactions of methyl crotonate (MC) with hydroxyl radical, including H-abstraction and OH-addition, were explored by the QCISD(T)/CBS//…
Number of citations: 26 pubs.rsc.org
H Kabashima, H Tsuji, H Hattori - Applied Catalysis A: General, 1997 - Elsevier
… Dimerization of methyl crotonate proceeds over MgO by Michael … methyl crotonate by the basic site on the catalyst to form allylic carbanion. The anion attacks a second methyl crotonate …
Number of citations: 65 www.sciencedirect.com
MA Teruel, J Benitez-Villalba, N Caballero… - The Journal of …, 2012 - ACS Publications
Rate coefficients for the reactions of hydroxyl radicals and chlorine atoms with methyl crotonate and ethyl crotonate have been determined at 298 K and atmospheric pressure. The …
Number of citations: 27 pubs.acs.org
PN Johnson, ML Lavadera, AA Konnov… - Combustion and …, 2021 - Elsevier
… model for methyl crotonate, … of methyl crotonate has been implemented in the current study to extend the validity of the mechanism to lower temperatures. The resulting methyl crotonate …
Number of citations: 3 www.sciencedirect.com
X He, N Hansen, K Moshammer - The Journal of Physical …, 2020 - ACS Publications
… , significant oxidation of methyl crotonate is found. On the … new insights into the methyl crotonate ozonolysis reaction network. The … to the double bond of methyl crotonate and sequential …
Number of citations: 12 pubs.acs.org
M McGraw, EYX Chen - ACS Catalysis, 2018 - ACS Publications
… A recent effort in polymerizing biorenewable methyl crotonate (MC) using organic N-heterocyclic carbene (NHC) initiators led to only dimerization. This contribution reports an effective …
Number of citations: 52 pubs.acs.org
WE Gore, GT Pearce… - Journal of Organic …, 1976 - ACS Publications
… In contrast to this result, the addition of 6 to methyl crotonate (7) gave 3,6-dimethyl-2-ethyl-l-oxacyclohex-2-ene-5-carboxylic acid methyl ester (10), and reduction and cyclization gave 3,…
Number of citations: 12 pubs.acs.org
K Ute, T Tarao, S Hongo, H Ohnuma, K Hatada… - Polymer …, 1999 - nature.com
… of the difficulty of methyl crotonate polymerization, several kinds of poly(methyl crotonate)s with … The previous paper1 reported that the poly(methyl crotonate) formed by GTP showed 1 H …
Number of citations: 35 www.nature.com
C Hu, D Creaser, H Grönbeck, H Ojagh… - Catalysis Science & …, 2015 - pubs.rsc.org
… To this end, we have studied hydrogenation of methyl crotonate (MC) in gas-phase over Pt/Al 2 O 3 … In this study, hydrogenation of methyl crotonate over Pt/Al 2 O 3 is systematically …
Number of citations: 16 pubs.rsc.org

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